molecular formula C7H5ClN2O2 B3295277 4-Chloro-1H-indazole-3,6-diol CAS No. 887570-67-4

4-Chloro-1H-indazole-3,6-diol

Cat. No.: B3295277
CAS No.: 887570-67-4
M. Wt: 184.58 g/mol
InChI Key: FSEJAGVNHYEKHK-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazole-3,6-diol is a heterocyclic compound featuring an indazole core substituted with hydroxyl groups at positions 3 and 6 and a chlorine atom at position 3. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the diol groups and halogen-mediated reactivity.

Properties

IUPAC Name

4-chloro-6-hydroxy-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-3(11)2-5-6(4)7(12)10-9-5/h1-2,11H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEJAGVNHYEKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indazole-3,6-diol can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-chlorobenzaldehyde and hydrazine can produce the desired indazole compound . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions, metal-catalyzed reactions, and reductive cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-indazole-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-indazole-3,6-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences among 4-Chloro-1H-indazole-3,6-diol and analogs:

Compound Name Substituents (Position) Functional Groups Core Structure Reference
This compound Cl (4), -OH (3,6) Diol, Chloro Indazole
6-Chloro-3-iodo-4-nitro-1H-indazole Cl (6), I (3), NO₂ (4) Nitro, Halogens Indazole
4-Fluoro-6-iodo-1H-indazole F (4), I (6) Halogens Indazole
6-Methyl 4-chloro-1H-indazole-3,6-dicarboxylate Cl (4), COOCH₃ (3,6) Ester, Chloro Indazole
5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone Cl (5), -CHO (3), hydrazone Aldehyde, Hydrazone Indole
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) Cl (6), imidazole-iodobenzyl (3) Imidazole, Halogens Indole

Key Observations :

  • Halogen Diversity : While this compound has a single chlorine substituent, analogs like 6-Chloro-3-iodo-4-nitro-1H-indazole incorporate multiple halogens (Cl, I) and nitro groups, enhancing electrophilic reactivity .

Physical and Spectral Properties

Melting Points and Stability
  • This compound derivatives : Methyl ester analogs (e.g., 6-Methyl 4-chloro-1H-indazole-3,6-dicarboxylate) are solids with high thermal stability, though exact melting points are unspecified .
  • Halogenated Indazoles : 6-Chloro-3-iodo-4-nitro-1H-indazole and 4-Fluoro-6-iodo-1H-indazole exhibit high melting points (>200°C), attributed to strong halogen interactions and molecular rigidity .
  • Indole Derivatives : Compounds like 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) show melting points >200°C due to aromatic stacking and halogen bonding .
Spectral Data
  • IR Spectroscopy : Hydroxyl groups in this compound would display broad O-H stretches (~3200–3400 cm⁻¹), comparable to NH stretches in analogs (e.g., 3390 cm⁻¹ in 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) .
  • NMR : The diol’s hydroxyl protons would resonate downfield (δ 5–6 ppm in DMSO-d₆), similar to NH signals in pyrazoline derivatives (δ 9.55 ppm for triazole protons) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-1H-indazole-3,6-diol with high purity?

  • Methodology : Synthesis often involves halogenation and hydroxylation steps. For example, Mannich reactions (as seen in diaza-crown ether syntheses) can be adapted by substituting substrates with chloro-indazole precursors . Purification via column chromatography using polar solvents (e.g., ethyl acetate/methanol gradients) is critical. Purity validation should combine HPLC (≥95% purity) and 1^1H/13^13C NMR to confirm absence of regioisomers or unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad signals at δ 5–6 ppm). 13^13C NMR confirms chlorine substitution via deshielding effects on adjacent carbons .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]+^+ for C7_7H6_6ClN2_2O2_2: 187.0143).
  • IR : Stretching vibrations for -OH (3200–3500 cm1^{-1}) and C-Cl (650–750 cm1^{-1}) .

Q. How can researchers validate the crystallinity of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts. Twinning or disorder in the crystal lattice may require iterative refinement cycles .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chlorine substitution in indazole derivatives?

  • Methodology : Chlorination via electrophilic aromatic substitution (e.g., using Cl2_2/FeCl3_3) favors the 4-position due to electron-donating effects of adjacent hydroxyl groups. Competitive pathways (e.g., 5- or 7-chloro isomers) can arise under radical-initiated conditions. Monitor reaction kinetics using in-situ UV-Vis spectroscopy to optimize time/temperature for >90% regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values across analogs (e.g., 3,6-dihydroxy vs. 3-methoxy substitutions) to identify critical functional groups.
  • Computational Modeling : Molecular docking (e.g., MOE software) predicts binding affinities to target proteins (e.g., kinases) and explains outliers in experimental data .

Q. How can researchers address discrepancies in spectroscopic data caused by tautomerism in this compound?

  • Methodology : Tautomeric equilibria between enol and keto forms can split NMR signals. Use dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) to observe coalescence. DFT calculations (e.g., Gaussian) model energy barriers and predict dominant tautomers under specific conditions .

Q. What experimental design minimizes byproduct formation during large-scale synthesis?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., di-chlorination).
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate concentrations for real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-indazole-3,6-diol
Reactant of Route 2
4-Chloro-1H-indazole-3,6-diol

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